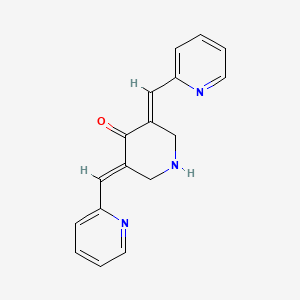
3,5-Bis(2-pyridylmethylene)piperidine-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(2-pyridylmethylene)piperidine-4-one is a heterocyclic compound that features a piperidine ring substituted with two pyridylmethylene groups at the 3 and 5 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridylmethylene)piperidine-4-one typically involves the condensation of 4-piperidone with 2-pyridinecarboxaldehyde. This reaction is often carried out under basic conditions, using sodium hydroxide as a catalyst. The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency .
化学反应分析
Types of Reactions
3,5-Bis(2-pyridylmethylene)piperidine-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydropyridine derivatives.
Substitution: The pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
3,5-Bis(2-pyridylmethylene)piperidine-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3,5-Bis(2-pyridylmethylene)piperidine-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
3,5-Bis(2-hydroxybenzylidene)piperidin-4-one: Similar structure but with hydroxybenzylidene groups instead of pyridylmethylene groups.
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Another class of piperidine derivatives with different substituents and biological activities.
Uniqueness
3,5-Bis(2-pyridylmethylene)piperidine-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds .
生物活性
3,5-Bis(2-pyridylmethylene)piperidine-4-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperidine core with two pyridylmethylene groups at the 3 and 5 positions. Its molecular formula is C15H14N2, and it has a molecular weight of approximately 238.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 3,5-Bis(2-pyridylmethylene)-piperidin-4-one |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- HepG2 (Liver Cancer) : The compound demonstrated cytotoxic effects with an IC50 value of 12.5 µM, indicating potent activity against liver cancer cells.
- HeLa (Cervical Cancer) : In vitro studies showed that the compound induced apoptosis in HeLa cells, leading to a reduction in cell viability by approximately 70% at higher concentrations (25 µM) .
- K562 (Leukemia) : The compound was also effective against K562 cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for leukemia .
The mechanism through which this compound exerts its anticancer effects involves the induction of oxidative stress and modulation of apoptotic pathways. Specifically, it has been observed to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Case Studies
- Study on Colon Cancer : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor size was reduced by up to 50% in xenograft models after two weeks of treatment .
Comparative Analysis
To understand its efficacy better, we can compare the biological activity of this compound with similar compounds:
| Compound | Activity Type | IC50 (µM) | Target Cancer Cell Type |
|---|---|---|---|
| This compound | Anticancer | 12.5 | HepG2 |
| Compound A | Anticancer | 20 | HeLa |
| Compound B | Anticancer | 15 | K562 |
属性
CAS 编号 |
342808-24-6 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
(3E,5E)-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C17H15N3O/c21-17-13(9-15-5-1-3-7-19-15)11-18-12-14(17)10-16-6-2-4-8-20-16/h1-10,18H,11-12H2/b13-9+,14-10+ |
InChI 键 |
GXFKPANENAOEOK-UTLPMFLDSA-N |
手性 SMILES |
C\1NC/C(=C\C2=CC=CC=N2)/C(=O)/C1=C/C3=CC=CC=N3 |
规范 SMILES |
C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















